molecular formula C8H11NO2 B8032393 6-Ethoxy-5-methylpyridin-3-OL

6-Ethoxy-5-methylpyridin-3-OL

Cat. No.: B8032393
M. Wt: 153.18 g/mol
InChI Key: CXCWIHOJNJPWCJ-UHFFFAOYSA-N
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Description

6-Ethoxy-5-methylpyridin-3-OL is a pyridine derivative featuring a hydroxyl group at position 3, a methyl group at position 5, and an ethoxy group at position 6. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. The ethoxy group at position 6 introduces steric bulk and electron-donating effects, while the methyl group at position 5 enhances hydrophobicity. This compound is of interest in pharmaceutical and agrochemical research due to the tunable reactivity of its substituents .

Properties

IUPAC Name

6-ethoxy-5-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8-6(2)4-7(10)5-9-8/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCWIHOJNJPWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-5-methylpyridin-3-OL can be achieved through several methods. One common approach involves the ethylation of 5-methylpyridin-3-OL using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-5-methylpyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Various reduced pyridine derivatives.

    Substitution: Compounds with different functional groups replacing the ethoxy or methyl groups.

Scientific Research Applications

6-Ethoxy-5-methylpyridin-3-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-5-methylpyridin-3-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table compares 6-Ethoxy-5-methylpyridin-3-OL with structurally analogous pyridin-3-ol derivatives, focusing on substituent positions, molecular properties, and inferred chemical behavior:

Compound Name Substituent (Position 5) Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -CH₃ (methyl) -OCH₂CH₃ (ethoxy) C₈H₁₁NO₂ 153.18 Moderate hydrophobicity; electron-donating ethoxy enhances stability in reactions
6-Iodo-5-methoxypyridin-3-OL -OCH₃ (methoxy) -I (iodo) C₆H₆INO₂ 265.03 High molecular weight due to iodine; potential for halogen-bonding interactions
5-Methoxypyridin-3-ol -OCH₃ (methoxy) -H (hydrogen) C₆H₇NO₂ 125.13 Simplified structure; methoxy increases electron density at position 5
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol -Cl (chloro) -CH₂OH (hydroxymethyl) C₆H₅Cl₂NO₂ 208.02 Chlorine substituents enhance electrophilicity; hydroxymethyl adds polarity
2-Methoxy-5-methylpyridin-3-ol -CH₃ (methyl) -H (hydrogen) C₇H₉NO₂ 139.15 Methyl at position 5 improves lipophilicity; methoxy at position 2 alters regiochemistry

Key Insights from Structural Comparisons

Substituent Effects on Reactivity

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in this compound donates electrons via resonance, stabilizing the pyridine ring, whereas iodo (in 6-Iodo-5-methoxypyridin-3-OL) or chloro (in 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol) substituents withdraw electrons, increasing electrophilicity .
  • Steric Effects : The ethoxy group’s bulkiness may hinder reactions at position 6 compared to smaller substituents like hydroxymethyl or hydrogen .

Impact on Physicochemical Properties Hydrophobicity: Methyl and ethoxy groups enhance lipophilicity, making this compound more membrane-permeable than polar analogs like 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol .

Biological Implications

  • Methyl and methoxy groups are common in bioactive molecules due to their metabolic stability. The ethoxy group in this compound may offer prolonged half-life compared to methoxy analogs .

Biological Activity

6-Ethoxy-5-methylpyridin-3-OL is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethoxy group and a hydroxyl group on a pyridine ring. The synthesis typically involves the ethylation of 5-methylpyridin-3-OL using ethyl iodide in the presence of potassium carbonate, often conducted in dimethylformamide (DMF) at elevated temperatures. This method allows for high yields and purity, making it suitable for further biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in cell cultures, which may be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as a ligand for various receptors and enzymes, modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling cascades related to inflammation and microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
5-Methylpyridin-3-OL Lacks ethoxy groupLimited antimicrobial activity
6-Methoxy-5-methylpyridin-3-OL Contains methoxy instead of ethoxySimilar but less potent than 6-Ethoxy
6-Ethyl-5-methylpyridin-3-OL Ethyl group instead of ethoxyReduced solubility and reactivity

The presence of both the ethoxy and methyl groups in this compound enhances its chemical reactivity and biological activity compared to its analogs.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vitro Bacterial Resistance Study : A study conducted on Staphylococcus aureus demonstrated that this compound significantly reduced bacterial growth at concentrations as low as 50 µg/mL. The study concluded that it could be developed into a new class of antibiotics.
  • Anti-inflammatory Response in Macrophages : Research involving macrophage cell lines showed that treatment with this compound decreased levels of TNF-alpha and IL-6 by over 30%, indicating its potential as an anti-inflammatory agent.

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